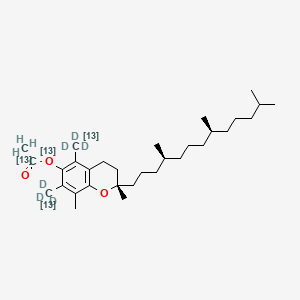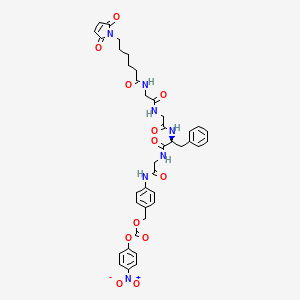![molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)](/img/structure/B15141634.png)
[DAla4] Substance P (4-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes such as pain perception and inflammation. This compound is specifically designed to inhibit the binding of Substance P to its receptors, making it a valuable tool in neurochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [DAla4] Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: While specific industrial production methods for [DAla4] Substance P (4-11) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity .
Types of Reactions:
Oxidation: [DAla4] Substance P (4-11) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions may be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities .
Applications De Recherche Scientifique
[DAla4] Substance P (4-11) is widely used in scientific research, particularly in the fields of:
Neurochemistry: To study the role of Substance P in neurotransmission and pain pathways.
Pharmacology: As a tool to investigate the binding and activity of neurokinin receptors.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Biochemistry: To explore peptide-receptor interactions and signal transduction mechanisms
Mécanisme D'action
[DAla4] Substance P (4-11) exerts its effects by inhibiting the binding of Substance P to its receptors, particularly the neurokinin-1 (NK1) receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain perception and inflammation. The compound’s mechanism involves competitive binding to the receptor, thereby blocking the natural ligand’s access .
Comparaison Avec Des Composés Similaires
Substance P: The natural ligand for NK1 receptors.
Eledoisin: Another tachykinin peptide with similar biological activities.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Uniqueness: [DAla4] Substance P (4-11) is unique due to its specific modifications, which enhance its stability and binding affinity compared to the natural peptide. These modifications make it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents .
Propriétés
Formule moléculaire |
C44H65N11O10S |
|---|---|
Poids moléculaire |
940.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1 |
Clé InChI |
UBTXIXKYOWTVEU-QVQAXNPISA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
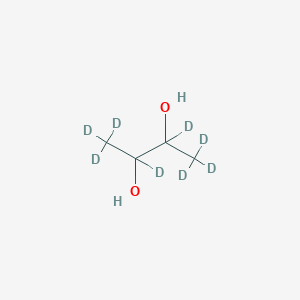
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
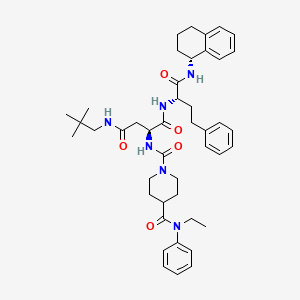
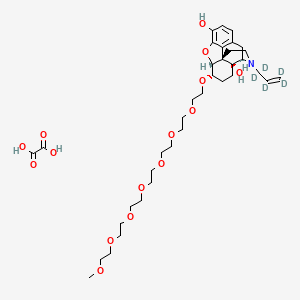
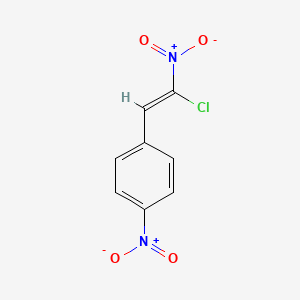

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
